molecular formula C16H18N6 B14255109 4-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

4-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B14255109
M. Wt: 294.35 g/mol
InChI Key: NFEURABHJCGQDE-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a phenyl group at the 1-position and a 4-methylpiperazine substituent at the 4-position. This scaffold is notable for its versatility in medicinal chemistry, particularly in kinase inhibition and receptor modulation. Its synthesis often involves nucleophilic substitution or microwave-assisted coupling reactions, as exemplified in , where it was synthesized via microwave-mediated condensation of 6-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine with 3-methoxy-4-(4-methylpiperazin-1-yl)aniline in isopropanol, yielding a white solid (43% yield) .

Properties

Molecular Formula

C16H18N6

Molecular Weight

294.35 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C16H18N6/c1-20-7-9-21(10-8-20)15-14-11-19-22(16(14)18-12-17-15)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3

InChI Key

NFEURABHJCGQDE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpiperazine with a phenyl-substituted pyrazole derivative. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

4-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated as a potential therapeutic agent for diseases such as cancer, due to its kinase inhibitory properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its ability to inhibit specific kinases. Kinases are enzymes that play a crucial role in cell signaling pathways, and their inhibition can disrupt the proliferation of cancer cells. This compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent variations. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Spectral Data (NMR, IR) Biological Activity/Application References
Target Compound 4-(4-Methylpiperazin-1-yl), 1-phenyl N/A 43 1H NMR (DMSO-d6): δ 8.56 (s, CH pyrimidine), 8.36 (s, CH pyrazole) STK33 inhibition (kinase-targeted)
Phenyl 2-(4-(1-phenyl-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)acetate Piperazinyl acetate at 4-position 152–154 50 FT-1H NMR: δ 8.12 (d, ArH), 7.68 (d, ArH) Anticancer (molecular dynamics evaluated)
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Hydrazinyl at 4-position, methyl at 6 236–238 73 IR: 3444–3352 (NH2), 3190 (NH); MS: m/z 240.27 Precursor for anti-inflammatory agents
4-((2-Ethylbutyl)thio)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Thioether at 4-position 85–90 N/A IR: C-H aromatic (3058 cm⁻¹), C=N (1600 cm⁻¹) Antimicrobial (structure-activity tested)
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thienopyrimidine hybrid N/A 82 1H NMR: Hybrid aromatic system confirmed Anticancer (biological activity screened)

Stability and Reactivity

  • Hydrolytic Stability : Derivatives with electron-withdrawing groups (e.g., sulfonyl in ) exhibit higher thermal stability (mp >200°C) compared to electron-donating substituents like methylpiperazine .
  • Reactivity with KCN : Compounds like 4-(α-phenyl-α-hydroxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergo carbon-carbon bond cleavage in DMF/KCN to yield ketones and heteroarenes (24–68% yields) .

Key Research Findings

Microwave Synthesis Superiority : Microwave-assisted methods improve yields (43–82%) and reduce reaction times compared to traditional heating .

Substituent-Driven Activity : 4-Methylpiperazine enhances kinase selectivity, while thioether/hydrazinyl groups favor antimicrobial/anti-inflammatory applications .

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